AF38469 is a small molecule inhibitor that specifically targets sortilin, a protein belonging to the vacuolar protein sorting 10 protein (Vps10p) receptor family []. Sortilin plays a crucial role in various cellular processes, including intracellular trafficking, receptor signaling, and lipid metabolism []. AF38469 has emerged as a valuable tool in scientific research, particularly in investigating the biological functions of sortilin and its therapeutic potential in various diseases [, , , , , , ].
AF38469 is a small molecule compound identified as a potent inhibitor of Sortilin, a membrane protein implicated in various biological processes, including the regulation of cancer stem cell behavior. The compound's chemical identity is associated with the CAS number 1531634-31-7. AF38469 has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate pathways related to cancer progression and metastasis.
AF38469 was synthesized by Artis Pharmaceutical International Ltd. in Shanghai, China. It falls under the category of pharmacological agents targeting specific protein interactions, specifically those involving Sortilin. This classification positions AF38469 as a significant candidate in drug discovery efforts aimed at treating cancers where Sortilin plays a critical role.
The synthesis of AF38469 involves multiple steps that include:
The synthetic route is optimized for scalability and regulatory compliance, which is crucial for potential industrial production.
AF38469's molecular structure has been characterized using X-ray crystallography, providing insights into its binding interactions with Sortilin. The compound features a core scaffold that allows it to fit into the binding pocket of Sortilin, effectively inhibiting its function. The structural details are crucial for understanding how modifications could enhance efficacy or selectivity against Sortilin .
AF38469 can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further modifications.
AF38469 exerts its effects primarily by inhibiting Sortilin, thereby blocking the action of progranulin, a protein that activates cancer stem cells. This inhibition disrupts critical biochemical pathways associated with tumor growth and metastasis. Specifically, AF38469 has been shown to suppress migration and invasion in glioblastoma cells by inhibiting epithelial-mesenchymal transition . The compound is orally bioavailable, making it suitable for therapeutic use.
AF38469 exhibits several notable physical and chemical properties:
These properties are essential for formulating AF38469 into effective therapeutic agents .
AF38469 has significant potential applications in scientific research and clinical settings:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3